![molecular formula C12H10ClFN4OS B6567811 2-chloro-6-fluoro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide CAS No. 946222-60-2](/img/structure/B6567811.png)
2-chloro-6-fluoro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves intricate steps, including the introduction of chlorine, fluorine, and the triazolo-thiazine moiety. Researchers have explored various synthetic routes to access this scaffold, aiming for high yields and purity. Recent studies have focused on efficient methods to prepare derivatives with improved pharmacological properties .
Molecular Structure Analysis
The molecular structure of 2-chloro-6-fluoro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide is characterized by its fused rings, functional groups, and substituents. Computational studies, such as molecular modeling, have elucidated its 3D conformation and interactions with target receptors .
Chemical Reactions Analysis
The compound’s reactivity profile includes potential reactions with nucleophiles, electrophiles, and other functional groups. Researchers have investigated its behavior under various conditions, exploring transformations that lead to novel derivatives. Key reactions may involve halogenation, cyclization, and coupling reactions .
Physical And Chemical Properties Analysis
Scientific Research Applications
Anticancer Applications
Compounds in the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine family have been studied for their potential anticancer properties . They could be used in the development of new drugs for cancer treatment.
Antimicrobial Applications
Mechanism of Action
Target of Action
The primary targets of 2-chloro-6-fluoro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide are PARP-1 and EGFR . PARP-1 (Poly ADP-ribose polymerase 1) is a key player in DNA repair, while EGFR (Epidermal Growth Factor Receptor) is involved in cell growth and proliferation .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It exhibits promising dual enzyme inhibition of PARP-1 and EGFR . The inhibition of these targets disrupts DNA repair and cell growth processes, leading to cell death .
Biochemical Pathways
The inhibition of PARP-1 and EGFR affects several biochemical pathways. The disruption of DNA repair pathways makes cells more vulnerable to DNA-damage . Additionally, the inhibition of EGFR disrupts cell growth and proliferation pathways .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds . These studies typically include absorption, distribution, metabolism, and excretion (ADME) properties, which impact the bioavailability of the compound.
Result of Action
The result of the compound’s action is the induction of apoptosis, or programmed cell death . For instance, compound 8i, a similar bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazine) derivative, induced apoptosis in MDA-MB-231 cells by 38-fold compared to the control . This was accompanied by upregulation of P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, and downregulation of the Bcl2 level .
properties
IUPAC Name |
2-chloro-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-6-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN4OS/c13-7-3-1-4-8(14)9(7)10(19)15-11-16-17-12-18(11)5-2-6-20-12/h1,3-4H,2,5-6H2,(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTLABGKGWDNOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2SC1)NC(=O)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-fluoro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide |
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